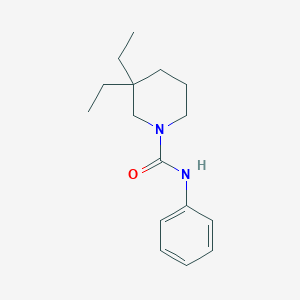
Phosphine, bis(methoxymethyl)phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphine, bis(methoxymethyl)phenyl- is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to a phenyl group and two methoxymethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphine, bis(methoxymethyl)phenyl- typically involves the reaction of phenylphosphine with formaldehyde and methanol under controlled conditions. The reaction proceeds via the formation of an intermediate phosphonium salt, which is subsequently deprotonated to yield the desired product. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the deprotonation step .
Industrial Production Methods
Industrial production of phosphine, bis(methoxymethyl)phenyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Phosphine, bis(methoxymethyl)phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxymethyl groups can be replaced by other nucleophiles.
Addition: The compound can undergo addition reactions with electrophiles, forming new carbon-phosphorus bonds.
Common Reagents and Conditions
Common reagents used in the reactions of phosphine, bis(methoxymethyl)phenyl- include oxidizing agents such as hydrogen peroxide for oxidation reactions, and nucleophiles such as halides for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products
The major products formed from these reactions include phosphine oxides, substituted phosphines, and various organophosphorus compounds. These products can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Phosphine, bis(methoxymethyl)phenyl- has several applications in scientific research:
Mechanism of Action
The mechanism of action of phosphine, bis(methoxymethyl)phenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to the active site of enzymes and inhibiting their activity. It can also interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
Phenylphosphine: Similar to phosphine, bis(methoxymethyl)phenyl-, but lacks the methoxymethyl groups.
Triphenylphosphine: Contains three phenyl groups bonded to phosphorus.
Bis(2-methoxyphenyl)phosphine: Similar to phosphine, bis(methoxymethyl)phenyl-, but with methoxy groups directly attached to the phenyl rings.
Uniqueness
Phosphine, bis(methoxymethyl)phenyl- is unique due to the presence of methoxymethyl groups, which impart distinct chemical properties and reactivity. These groups enhance the compound’s solubility in organic solvents and its ability to participate in a wider range of chemical reactions compared to its analogs .
Properties
CAS No. |
111708-04-4 |
|---|---|
Molecular Formula |
C10H15O2P |
Molecular Weight |
198.20 g/mol |
IUPAC Name |
bis(methoxymethyl)-phenylphosphane |
InChI |
InChI=1S/C10H15O2P/c1-11-8-13(9-12-2)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 |
InChI Key |
QYGXMZNWTDXGBT-UHFFFAOYSA-N |
Canonical SMILES |
COCP(COC)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,1'-[Oxybis(cyclopropylmethylene)]dibenzene](/img/structure/B14325475.png)
![3,6-Diphenyl-7H-[1,3]thiazolo[2,3-b][1,3,4]thiadiazin-4-ium bromide](/img/structure/B14325477.png)

![4-{2-[3-(2-Methyl-1,3-dioxolan-2-yl)propyl]-1,3-dithian-2-yl}butan-1-ol](/img/structure/B14325496.png)
![4-{[tert-Butyl(diphenyl)silyl]oxy}-2-methylphenol](/img/structure/B14325500.png)



![2-[(4-Methylpent-3-en-1-yl)oxy]benzaldehyde](/img/structure/B14325547.png)




